methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate
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Overview
Description
Methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate is a complex organic compound that belongs to the class of acylated amino acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate typically involves the acylation of leucine with phenyl(phenylsulfanyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler acylated leucine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Acylated leucine derivatives.
Substitution: Various substituted acylated leucine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[phenyl(phenylsulfanyl)acetyl]valinate: Similar structure but with valine instead of leucine.
Methyl N-[phenyl(phenylsulfanyl)acetyl]isoleucinate: Similar structure but with isoleucine instead of leucine.
Uniqueness
Methyl N-[phenyl(phenylsulfanyl)acetyl]leucinate is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H25NO3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]pentanoate |
InChI |
InChI=1S/C21H25NO3S/c1-15(2)14-18(21(24)25-3)22-20(23)19(16-10-6-4-7-11-16)26-17-12-8-5-9-13-17/h4-13,15,18-19H,14H2,1-3H3,(H,22,23) |
InChI Key |
GHBABYDCQLXLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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